molecular formula C8H17N3O B13079349 N'-hydroxy-2,6-dimethylpiperidine-1-carboximidamide

N'-hydroxy-2,6-dimethylpiperidine-1-carboximidamide

Cat. No.: B13079349
M. Wt: 171.24 g/mol
InChI Key: NZGYUEKEHATAOR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and influences the compound’s overall conformation .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: Lacks the hydroxy and carboximidamide groups, making it less versatile in chemical reactions.

    N-Hydroxy-2,6-dimethylpiperidine: Similar structure but lacks the carboximidamide group, affecting its reactivity and applications.

    2,6-Dimethylpiperidine-1-carboximidamide:

Uniqueness

N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups on the piperidine ring.

Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

N'-hydroxy-2,6-dimethylpiperidine-1-carboximidamide

InChI

InChI=1S/C8H17N3O/c1-6-4-3-5-7(2)11(6)8(9)10-12/h6-7,12H,3-5H2,1-2H3,(H2,9,10)

InChI Key

NZGYUEKEHATAOR-UHFFFAOYSA-N

Isomeric SMILES

CC1CCCC(N1/C(=N/O)/N)C

Canonical SMILES

CC1CCCC(N1C(=NO)N)C

Origin of Product

United States

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